N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride chemical properties
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Abstract
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted aminoindane, a structural motif of significant interest in medicinal chemistry. Aminoindanes are recognized for their diverse pharmacological activities, most notably as inhibitors of monoamine oxidase (MAO), which has led to treatments for neurodegenerative disorders like Parkinson's disease.[1] This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical characterization of N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. Due to the limited specific literature on this exact molecule, this document synthesizes information from analogous compounds and established chemical principles to provide a robust foundational resource. The guide is structured to deliver field-proven insights for researchers, scientists, and drug development professionals, explaining the causality behind experimental choices and grounding all claims in authoritative references.
Introduction to the Aminoindane Scaffold
Chemical Identity and Nomenclature
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride belongs to the class of organic compounds known as aminoindanes. The core structure consists of a benzene ring fused to a cyclopentane ring, with an ethylamino group attached at the 1-position of the indane system. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a common practice for amine-containing pharmaceutical intermediates.
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IUPAC Name: N-ethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
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Synonyms: N-Ethyl-1-aminoindane hydrochloride
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Molecular Formula: C₁₁H₁₆ClN[2]
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Molecular Weight: 197.7 g/mol [2]
Structural Context and Significance
The indane ring system is a rigid bicyclic scaffold that is prevalent in a variety of biologically active molecules. The specific stereochemistry at the 1-position can be critical for biological activity. This structural framework is a key component of drugs like Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the treatment of Parkinson's disease.[3] Rasagiline is (1R)-2,3-dihydro-N-2-propynyl-1H-inden-1-amine, highlighting the pharmacological relevance of substitutions on the 1-aminoindane core.[3] The N-ethyl substitution in the title compound makes it a close structural analog to these important therapeutic agents, suggesting its potential as a research tool or a synthetic precursor for novel drug candidates.
Physicochemical Properties
Quantitative data for N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is not extensively published. The following table summarizes key properties based on data from chemical suppliers and extrapolated knowledge from closely related analogs like 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.[4][5]
| Property | Value / Description | Source / Rationale |
| CAS Number | Not explicitly available in searched literature | A unique identifier would be assigned upon registration. |
| Molecular Formula | C₁₁H₁₆ClN | Based on chemical structure.[2] |
| Molecular Weight | 197.70 g/mol | Calculated from the molecular formula.[2] |
| Appearance | Expected to be a white to off-white crystalline solid. | Typical appearance for amine hydrochloride salts. Analogous compounds are crystalline solids.[6] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[6][7] |
| Purity | Typically >95% for commercially available research grades. | Standard purity for research chemicals.[8] |
| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place. | Recommended for long-term stability of amine salts.[9] |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | Indicates potential for skin irritation, eye irritation, or respiratory irritation.[10] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | Standard hazard classifications for compounds of this type.[10] |
| Precautionary Statements | P261, P302+P352, P305+P351+P338 | Standard precautions for handling irritating chemicals.[10] |
Synthesis and Purification
While specific documented syntheses for N-ethyl-2,3-dihydro-1H-inden-1-amine are scarce, two logical and efficient pathways can be proposed based on standard organic chemistry transformations and literature precedents for related aminoindanes.[3]
Proposed Synthetic Pathways
The synthesis can be approached via two primary retrosynthetic disconnections:
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Reductive Amination: Disconnecting the C-N bond to reveal 1-indanone and ethylamine as starting materials. This is often a direct and high-yielding approach.
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N-Alkylation: Disconnecting the N-ethyl bond to reveal 1-aminoindane (2,3-dihydro-1H-inden-1-amine) and an ethylating agent. This is effective if the parent amine is readily available.
Caption: Proposed synthetic routes to the target compound.
Experimental Protocol: Reductive Amination
This method is often preferred for its efficiency and control. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is a key choice, as it is a mild and selective reducing agent for imines formed in situ, and it tolerates a wider range of functional groups and reaction conditions compared to alternatives like NaBH₃CN.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 1-indanone (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane, 5 mL/mmol) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add ethylamine (2.0 eq, typically as a solution in THF or as a hydrochloride salt with an added base like triethylamine).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine/enamine intermediate.
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Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control any potential exotherm.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (1-indanone) is consumed.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.
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Purification of Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-ethyl-2,3-dihydro-1H-inden-1-amine free base. This can be purified further by column chromatography if necessary.
Protocol: Purification and Salt Formation
Conversion to the hydrochloride salt is crucial for stability, handling, and purification via recrystallization.
Step-by-Step Methodology:
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Dissolution: Dissolve the crude free base amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
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Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or HCl in isopropanol) dropwise with stirring until precipitation is complete. The pH should be acidic (pH ~2-3).
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Isolation: Isolate the resulting precipitate by vacuum filtration using a Büchner funnel.
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Washing: Wash the solid filter cake with cold diethyl ether to remove any non-polar impurities.
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Drying: Dry the white solid under high vacuum to yield the N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride.
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Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/water or ethanol/ether.[6]
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.
Caption: Standard analytical workflow for compound characterization.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex but highly informative. Key predicted signals would include: aromatic protons in the ~7.2-7.5 ppm region, a characteristic multiplet for the proton at the chiral center (C1), multiplets for the diastereotopic protons on the indane ring (C2 and C3), and signals for the N-ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 11 distinct carbon signals corresponding to the structure: aromatic carbons, aliphatic carbons of the indane ring, and the two carbons of the N-ethyl group.
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Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would be used. ESI-MS in positive ion mode should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 162.2. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[11]
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Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Expected peaks include N-H stretching for the secondary amine salt (~2400-2800 cm⁻¹, broad), C-H stretching for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) groups, and C=C stretching for the aromatic ring (~1450-1600 cm⁻¹).[11]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds.
Protocol: Reverse-Phase HPLC Method Development
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Column Selection: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point for a molecule with this polarity.
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water. The acid is critical for good peak shape of the amine.
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Mobile Phase B: Acetonitrile or methanol.
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Sample Preparation: Prepare a stock solution of the hydrochloride salt in the mobile phase A or a water/acetonitrile mixture at a concentration of ~1 mg/mL.[12] Dilute to an appropriate working concentration (~0.1 mg/mL).
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Gradient Elution: Start with a screening gradient, for example: 5% B to 95% B over 15 minutes, with a flow rate of 1.0 mL/min.
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Detection: Use a UV detector, monitoring at wavelengths such as 210 nm, 254 nm, and 265 nm to ensure all components are observed.
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Analysis: Integrate the peak areas to calculate the purity of the main component. The retention time provides a reliable identifier for the compound under specific conditions.
Conclusion and Future Outlook
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable molecule positioned at the intersection of synthetic chemistry and pharmacology. While detailed characterization data is not widely published, its chemical properties can be reliably inferred from its structure and the behavior of closely related aminoindanes. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation in a research setting.
Given its structural similarity to potent MAO-B inhibitors, this compound serves as an excellent candidate for further investigation in neuropharmacology and as a versatile building block for the synthesis of more complex drug candidates. Future work should focus on the empirical validation of its physicochemical properties, the optimization of its synthesis, and the exploration of its biological activity profile.
References
- Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
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ResearchGate. (2010). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Retrieved from [Link]
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MDPI. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
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PubChem - NIH. (n.d.). 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Retrieved from [Link]
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